2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel compound belonging to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives. These compounds are known for their potential biological activities, including anticancer, antiviral, and antimicrobial properties . This specific compound has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cancer cell lines .
Preparation Methods
The synthesis of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the [1,2,4]triazolo[4,3-a]pyrazine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2,3-dimethylphenoxy group: This step involves a nucleophilic substitution reaction where the 2,3-dimethylphenoxy group is introduced onto the triazolo[4,3-a]pyrazine core.
Attachment of the trifluoromethylphenylacetamide moiety: This is usually done through an amide coupling reaction using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of other biologically active compounds.
Biology: The compound is studied for its inhibitory effects on c-Met/VEGFR-2 kinases, making it a potential candidate for cancer research.
Medicine: Due to its antiproliferative activities, it is explored as a potential anticancer agent.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves inhibition of c-Met and VEGFR-2 kinases . These kinases are involved in cell proliferation and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound binds to the active sites of these kinases, blocking their activity .
Comparison with Similar Compounds
Similar compounds to 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide include other [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds share a similar core structure but differ in their substituents, which can affect their biological activities. For example:
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds have shown antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyridazinone derivatives: These compounds are studied for their potential as c-Met kinase inhibitors.
The uniqueness of this compound lies in its specific substituents, which contribute to its potent inhibitory activities against c-Met/VEGFR-2 kinases and its antiproliferative effects on cancer cells .
Properties
IUPAC Name |
2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3/c1-13-6-5-9-17(14(13)2)33-20-19-28-30(21(32)29(19)11-10-26-20)12-18(31)27-16-8-4-3-7-15(16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRWLNVLLVVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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